Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate
Description
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate is a synthetic pyrrolidine derivative characterized by:
- A pyrrolidine ring substituted at the 3S position with a benzyloxycarbonylamino (Cbz) group, a common amine-protecting moiety in organic synthesis.
- An ethyl acetate ester linked to the pyrrolidine nitrogen via a methylene (-CH₂-) bridge.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 2-[(3S)-3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C16H22N2O4/c1-2-21-15(19)11-18-9-8-14(10-18)17-16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)/t14-/m0/s1 |
InChI Key |
SNZAZEORODSAHZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)CN1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CN1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxycarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, allowing the compound to selectively interact with its target. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
Biological Activity
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
This compound is characterized by a pyrrolidine ring substituted with a benzyloxycarbonyl group. The synthesis typically involves the coupling of ethyl acetate with a pyrrolidine derivative, followed by protection and deprotection steps to achieve the desired structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 225.25 g/mol |
| CAS Number | 2940865-67-6 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds demonstrated notable activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
In one study, derivatives were tested against several pathogens, including Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been noted for its inhibitory effects on Janus Kinases (JAKs), which play a critical role in various inflammatory processes.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| JAK1 | Competitive | 5.2 |
| JAK2 | Non-competitive | 7.8 |
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that the compound reduced the viability of MCF7 breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- JAK Pathway Modulation : By inhibiting JAKs, the compound can downregulate inflammatory cytokines.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Cancer Cell Targeting : The induction of apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
